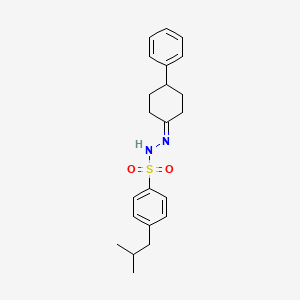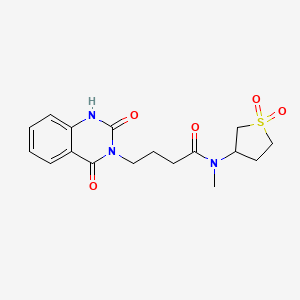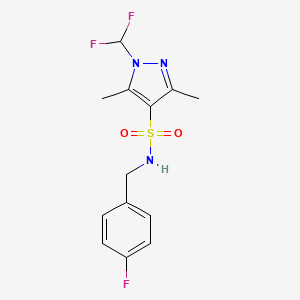
4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazide
Descripción general
Descripción
4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazide, also known as Sulfasalazine, is a sulfonamide drug that has been used in the treatment of inflammatory bowel disease and rheumatoid arthritis. Sulfasalazine is a prodrug that is metabolized in the colon to its active form, 5-aminosalicylic acid (5-ASA) and sulfapyridine. In recent years, there has been growing interest in the scientific research application of Sulfasalazine due to its potential therapeutic effects in various diseases.
Mecanismo De Acción
4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee exerts its therapeutic effects through multiple mechanisms of action. The active metabolite, 5-ASA, has anti-inflammatory properties and inhibits the production of pro-inflammatory cytokines. 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has been found to have various biochemical and physiological effects. Inflammatory markers such as C-reactive protein and erythrocyte sedimentation rate have been shown to decrease with 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee therapy. 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has also been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. In addition, 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has been shown to modulate the gut microbiome, which plays a crucial role in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has several advantages for lab experiments. It is readily available and can be easily synthesized. 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has also been extensively studied, and its mechanism of action is well understood. However, 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability. 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee can also have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the scientific research application of 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee. In cancer research, 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee could be further investigated as a potential therapy for various types of cancer. In inflammatory bowel disease, 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee could be studied in combination with other therapies to improve treatment outcomes. In addition, the effects of 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee on the gut microbiome could be further explored to better understand its role in the regulation of inflammation. Finally, the development of 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee derivatives with improved solubility and bioavailability could enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has been found to have potential therapeutic effects in various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. In cancer research, 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the NF-κB pathway. In inflammatory bowel disease, 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has been used as a first-line therapy due to its anti-inflammatory properties. In rheumatoid arthritis, 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has been found to reduce joint pain and inflammation.
Propiedades
IUPAC Name |
4-(2-methylpropyl)-N-[(4-phenylcyclohexylidene)amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-17(2)16-18-8-14-22(15-9-18)27(25,26)24-23-21-12-10-20(11-13-21)19-6-4-3-5-7-19/h3-9,14-15,17,20,24H,10-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAPZCDYYOKKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-dimethyl-7-(2-pyridinyl)-N-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4692337.png)
![1-(4-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4692345.png)
![2-methyl-N-{2-[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4692346.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B4692348.png)
![N-{3-[({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4692355.png)
![2-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxoacetamide](/img/structure/B4692356.png)

![3-[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B4692371.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4692378.png)
![1-[oxo(1-piperidinyl)acetyl]-4-phenylpiperazine](/img/structure/B4692405.png)
![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4692417.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~,N~1~-diethylglycinamide](/img/structure/B4692444.png)
![N-[2-(phenylthio)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4692452.png)